molecular formula C10H10N2O2 B8324703 4-(Oxiranylmethoxy)pyrazolo[1,5-a]pyridine

4-(Oxiranylmethoxy)pyrazolo[1,5-a]pyridine

Cat. No. B8324703
M. Wt: 190.20 g/mol
InChI Key: NOTCQSALJLFUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxiranylmethoxy)pyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Oxiranylmethoxy)pyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxiranylmethoxy)pyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Oxiranylmethoxy)pyrazolo[1,5-a]pyridine

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H10N2O2/c1-2-10(14-7-8-6-13-8)9-3-4-11-12(9)5-1/h1-5,8H,6-7H2

InChI Key

NOTCQSALJLFUFE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CN3C2=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Hydroxypyrazolo[1,5-a]pyridine (5) as obtained by the above procedure is reacted, in the form of alkali metal salt, with glycidyl tosylate to give 3-(pyrazolo[1,5-a]pyrid-4-yloxy)-1,2-epoxypropane (6). The reaction is preferably carried out in a solvent such as dimethylformamide under an atmosphere of argon gas.
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Synthesis routes and methods III

Procedure details

NaH (containing 60% of oil, 270 mg, 4.5 mmole) was washed with anhydrous petroleum ether, and was admixed, under atmosphere of argon gas, with distilled DMF (15 ml) and 4-hydroxypyrazolo[1,5-a]pyridine (5) (402 mg, 3.0 mmole), followed by stirring for 30 min to give a light pink suspension. Subsequently, glycidyl tosylate (821 mg, 3.6 mmole) was added to the suspension, followed by stirring overnight under atmosphere of argon gas to obtain a red-yellow suspension. The reaction mixture was neutralized by adding about 10 ml of saturated aqueous NH4Cl, followed by addition of water (20 ml) and extraction with ether. The extract was washed with water, dried and freed of the solvent by distillation, and the residue was purified on a column of silica gel (7734, chloroform).
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270 mg
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20 mL
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